molecular formula C19H18ClN3O3 B11326678 2-(4-chloro-3-methylphenoxy)-N-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]propanamide

2-(4-chloro-3-methylphenoxy)-N-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]propanamide

Cat. No.: B11326678
M. Wt: 371.8 g/mol
InChI Key: RWTMLTXIYGGOCI-UHFFFAOYSA-N
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Description

2-(4-chloro-3-methylphenoxy)-N-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]propanamide is a synthetic organic compound with a complex structure It is characterized by the presence of a chlorinated phenoxy group, a methyl-substituted phenyl group, and an oxadiazole ring

Preparation Methods

The synthesis of 2-(4-chloro-3-methylphenoxy)-N-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]propanamide involves multiple steps. The synthetic route typically starts with the preparation of the chlorinated phenoxy intermediate, followed by the formation of the oxadiazole ring and the final coupling with the propanamide moiety. The reaction conditions often involve the use of specific reagents and catalysts to ensure high yield and purity. Industrial production methods may include optimization of reaction parameters such as temperature, pressure, and solvent choice to scale up the synthesis efficiently .

Chemical Reactions Analysis

2-(4-chloro-3-methylphenoxy)-N-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]propanamide undergoes various chemical reactions, including:

Scientific Research Applications

2-(4-chloro-3-methylphenoxy)-N-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-chloro-3-methylphenoxy)-N-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

2-(4-chloro-3-methylphenoxy)-N-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]propanamide can be compared with similar compounds such as:

Properties

Molecular Formula

C19H18ClN3O3

Molecular Weight

371.8 g/mol

IUPAC Name

2-(4-chloro-3-methylphenoxy)-N-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]propanamide

InChI

InChI=1S/C19H18ClN3O3/c1-11-4-6-14(7-5-11)18-22-19(23-26-18)21-17(24)13(3)25-15-8-9-16(20)12(2)10-15/h4-10,13H,1-3H3,(H,21,23,24)

InChI Key

RWTMLTXIYGGOCI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=NO2)NC(=O)C(C)OC3=CC(=C(C=C3)Cl)C

Origin of Product

United States

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